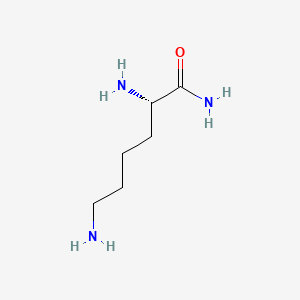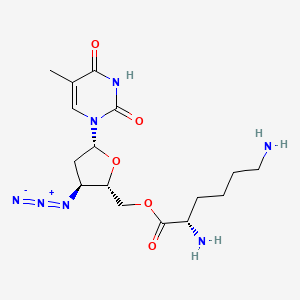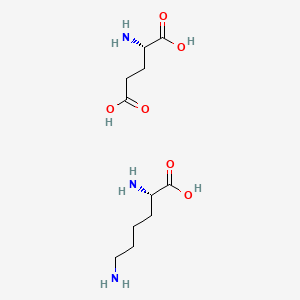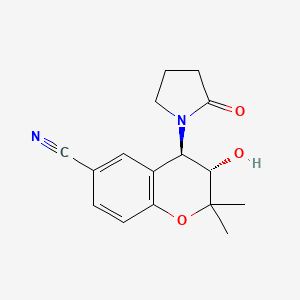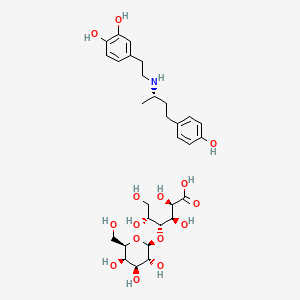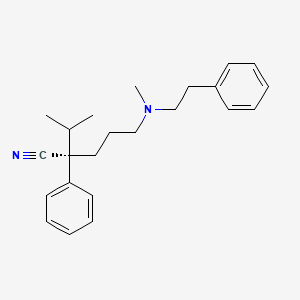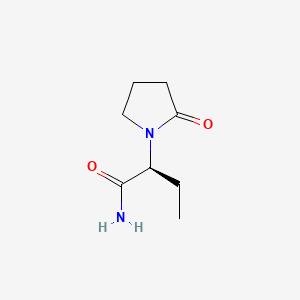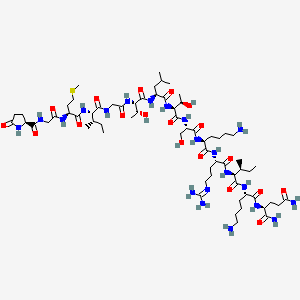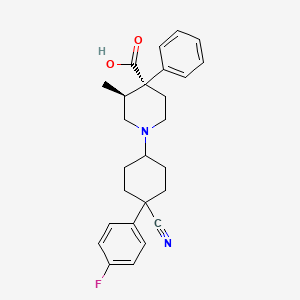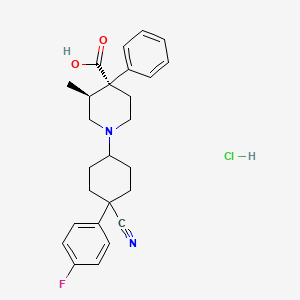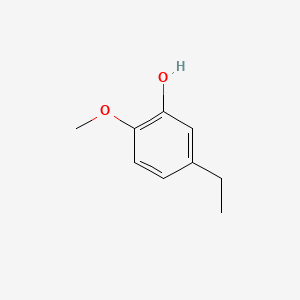
5-Éthyl-2-méthoxyphénol
Vue d'ensemble
Description
5-Ethyl-2-methoxyphenol is an organic compound with the CAS Number: 2785-88-8 and a molecular weight of 152.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
5-Ethyl-2-methoxyphenol is a solid or liquid at room temperature . It is typically stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Synthèse de produits naturels bioactifs
Les dérivés phénoliques tels que le 5-Éthyl-2-méthoxyphénol ont un fort potentiel en tant que blocs de construction pour la synthèse de produits naturels bioactifs . Ils sont largement étudiés et de nombreuses méthodes de synthèse ont été développées pour les dérivés phénoliques .
Production de polymères conducteurs
Le this compound peut être utilisé dans la synthèse de polymères conducteurs . Ces polymères ont une large gamme d'applications, notamment dans l'industrie électronique.
Antioxydants
Les m-aryloxyphénols, une catégorie qui comprend le this compound, ont des applications en tant qu'antioxydants . Ils peuvent aider à prévenir l'oxydation, une réaction chimique qui peut produire des radicaux libres, conduisant ainsi à des réactions en chaîne qui peuvent endommager les cellules des organismes.
Absorbeurs d'ultraviolets
Ces composés peuvent également servir d'absorbeurs d'ultraviolets . Cela les rend utiles dans les produits qui nécessitent une protection contre les effets nocifs des rayons UV, tels que les crèmes solaires et les plastiques.
Ignifugeants
Les m-aryloxyphénols sont utilisés comme ignifugeants . Ils sont couramment utilisés dans la production de plastiques, d'adhésifs et de revêtements en raison de leur capacité à améliorer la stabilité thermique et la résistance au feu de ces matériaux .
Production de plastiques, d'adhésifs et de revêtements
Le this compound et ses dérivés peuvent être utilisés dans la production de plastiques, d'adhésifs et de revêtements . Ils peuvent améliorer la stabilité thermique et la résistance au feu de ces matériaux .
Activités biologiques potentielles
Les m-aryloxyphénols se sont avérés avoir des activités biologiques potentielles, notamment des effets antitumoraux et anti-inflammatoires . Cela ouvre des possibilités pour leur utilisation dans des applications médicales et pharmaceutiques.
Synthèse de m-aryloxyphénols complexes
Des méthodes de synthèse innovantes ont été développées pour la préparation de m-aryloxyphénols complexes, ce qui a permis la préparation de m-aryloxyphénols complexes avec des groupes fonctionnels, tels que des esters, des nitriles et des halogènes, qui confèrent des propriétés spécifiques à ces composés .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Ethyl-2-methoxyphenol, also known as Guaiacol , is a phenolic compound containing a methoxy functional group It’s known that phenolic compounds like guaiacol can interact with various cellular components, including proteins, lipids, and dna, due to their antioxidant properties .
Mode of Action
Methoxyphenolic compounds have been shown to exhibit anti-inflammatory activity in human airway cells . They inhibit the expression of various inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . This suggests that 5-Ethyl-2-methoxyphenol may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
For instance, they can be transformed by anaerobic microorganisms, potentially playing a significant role in the global carbon cycle . Additionally, phenolic compounds are known to be synthesized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Guaiacol, a similar compound, is known to be rapidly absorbed in rats, reaching peak plasma concentration in about 10 minutes This suggests that 5-Ethyl-2-methoxyphenol may also have good bioavailability
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the expression of various inflammatory mediators, potentially reducing inflammation and immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-methoxyphenol. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the compound’s stability could be influenced by light, oxygen, and moisture
Analyse Biochimique
Biochemical Properties
5-Ethyl-2-methoxyphenol may play a role in biochemical reactions similar to other phenolic compounds. Phenolic compounds are known to have antioxidant properties . They can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron
Cellular Effects
They can potentially prevent and treat conditions where oxidative stress is a contributing factor .
Molecular Mechanism
The molecular mechanism of action of 5-Ethyl-2-methoxyphenol is not well-understood. It is likely that it shares some similarities with other phenolic compounds. For example, guaiacol, a phenolic compound, has been found to have disinfectant properties and is used as an expectorant . It is also a potent scavenger of reactive oxygen radicals, and this radical scavenging activity may be associated with its effect on cell proliferation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Ethyl-2-methoxyphenol in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability .
Metabolic Pathways
It is known that phenolic compounds are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids .
Transport and Distribution
It is known that phenolic compounds can be rapidly absorbed and reach peak plasma concentration in about 10 minutes .
Subcellular Localization
It is known that phenolic compounds can interact with various cellular components and may be localized in different subcellular compartments depending on their specific properties .
Propriétés
IUPAC Name |
5-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZFQGJUGEKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182163 | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2785-88-8 | |
| Record name | Locustol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOCUSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



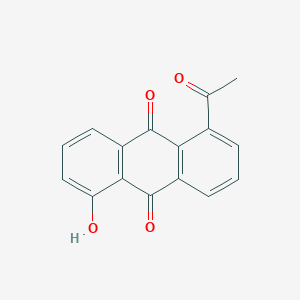
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)
